![molecular formula C17H34O4S B12556084 8-Hexadecanone, 9-[(methylsulfonyl)oxy]- CAS No. 144764-82-9](/img/structure/B12556084.png)
8-Hexadecanone, 9-[(methylsulfonyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-十六烷酮,9-[(甲基磺酰基)氧基]- 是一种有机化合物,其分子式为 C17H34O4S。其特点是在十六烷链的第 8 位有一个酮基,在第 9 位有一个甲基磺酰基氧基。
准备方法
合成路线和反应条件
8-十六烷酮,9-[(甲基磺酰基)氧基]- 的合成通常涉及以下步骤:
起始原料: 合成以十六烷酮为起始原料。
氧化: 通过氧化反应在第 8 位引入酮基。
磺化: 通过使用甲基磺酰氯和吡啶等碱的磺化反应在第 9 位引入甲基磺酰基氧基。
工业生产方法
在工业环境中,8-十六烷酮,9-[(甲基磺酰基)氧基]- 的生产可能涉及大规模的氧化和磺化过程,利用连续流动反应器以确保高效且稳定的生产。反应条件经过优化,以最大限度地提高产量和纯度。
化学反应分析
反应类型
8-十六烷酮,9-[(甲基磺酰基)氧基]- 会发生多种化学反应,包括:
氧化: 酮基可以进一步氧化形成羧酸。
还原: 酮基可以还原形成仲醇。
取代: 甲基磺酰基氧基可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
形成的主要产物
氧化: 羧酸。
还原: 仲醇。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
8-十六烷酮,9-[(甲基磺酰基)氧基]- 在科学研究中具有多种应用:
化学: 用作有机合成中的中间体,以及各种化学反应中的试剂。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性,以及作为药物开发的前体。
工业: 用于生产特种化学品和材料。
作用机制
8-十六烷酮,9-[(甲基磺酰基)氧基]- 的作用机制涉及其与特定分子靶标和途径的相互作用。酮基可以与蛋白质和酶形成氢键,影响其活性。甲基磺酰基氧基可以参与亲核取代反应,改变生物分子的结构和功能。
相似化合物的比较
类似化合物
8-十六烷酮: 缺少甲基磺酰基氧基,使其在取代反应中的反应性较低。
9-十六烷酮: 缺少酮基,影响其氧化和还原特性。
8-十六烷酮,9-[(甲基硫)氧基]-: 含有甲基硫基而不是甲基磺酰基氧基,导致不同的反应性和应用。
属性
CAS 编号 |
144764-82-9 |
|---|---|
分子式 |
C17H34O4S |
分子量 |
334.5 g/mol |
IUPAC 名称 |
9-oxohexadecan-8-yl methanesulfonate |
InChI |
InChI=1S/C17H34O4S/c1-4-6-8-10-12-14-16(18)17(21-22(3,19)20)15-13-11-9-7-5-2/h17H,4-15H2,1-3H3 |
InChI 键 |
SXAQZNPZLCZQBU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C(=O)CCCCCCC)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



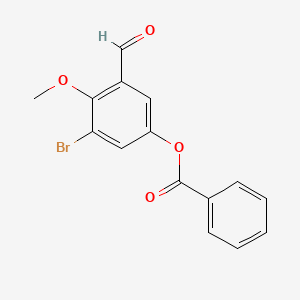
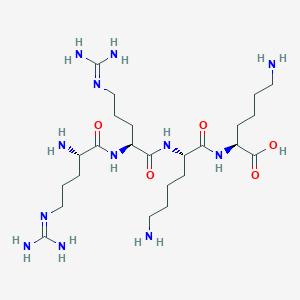
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
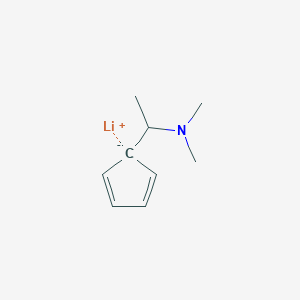
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
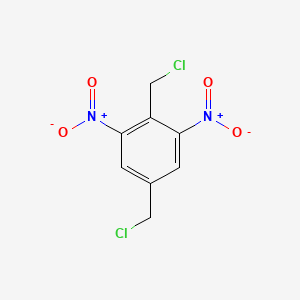

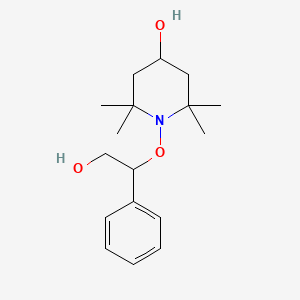
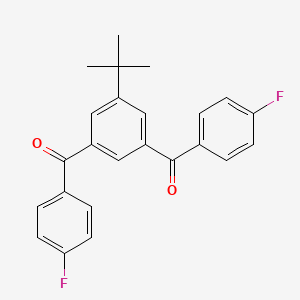


![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
